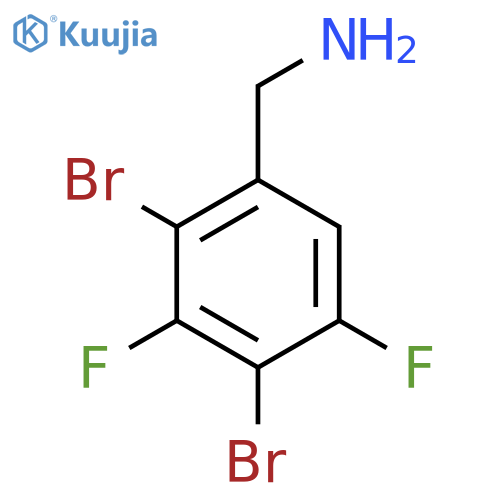

Cas no 1805471-09-3 (2,4-Dibromo-3,5-difluorobenzylamine)

2,4-ジブロモ-3,5-ジフルオロベンジルアミンは、芳香族化合物の一種であり、2つの臭素原子と2つのフッ素原子がベンゼン環に選択的に導入された構造を有する。この化合物は、高い反応性と安定性を兼ね備えており、医薬品中間体や有機合成化学における重要な構築ブロックとして利用される。特に、ハロゲン置換基の位置特異性により、求電子置換反応やパラジウム触媒カップリング反応など、多様な誘導体合成に適している。その独特な電子特性は、材料科学分野での応用も期待される。取り扱い時には適切な安全対策が必要である。

1805471-09-3 structure

商品名:2,4-Dibromo-3,5-difluorobenzylamine

CAS番号:1805471-09-3

MF:C7H5Br2F2N

メガワット:300.926107168198

CID:4976759

2,4-Dibromo-3,5-difluorobenzylamine 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromo-3,5-difluorobenzylamine

-

- インチ: 1S/C7H5Br2F2N/c8-5-3(2-12)1-4(10)6(9)7(5)11/h1H,2,12H2

- InChIKey: FFPOBGHJWWMBLE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C(=CC=1CN)F)Br)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26

2,4-Dibromo-3,5-difluorobenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017367-250mg |

2,4-Dibromo-3,5-difluorobenzylamine |

1805471-09-3 | 97% | 250mg |

480.00 USD | 2021-06-25 | |

| Alichem | A013017367-500mg |

2,4-Dibromo-3,5-difluorobenzylamine |

1805471-09-3 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013017367-1g |

2,4-Dibromo-3,5-difluorobenzylamine |

1805471-09-3 | 97% | 1g |

1,534.70 USD | 2021-06-25 |

2,4-Dibromo-3,5-difluorobenzylamine 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1805471-09-3 (2,4-Dibromo-3,5-difluorobenzylamine) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量